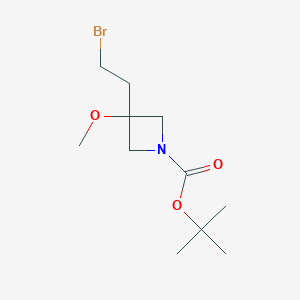
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: is an organic compound that features a tert-butyl ester group, a bromoethyl group, and a methoxy group attached to an azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl bromoacetate under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like diethyl ether (Et2O). The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
化学反応の分析
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate can undergo nucleophilic substitution reactions where the bromo group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the azetidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and other substituted azetidines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or amines.
科学的研究の応用
Chemistry:
Building Blocks: Used as building blocks in the synthesis of complex organic molecules and polymers.
Catalysis: Employed in catalytic processes to facilitate various organic transformations.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds, including collagenase inhibitors.
Biological Studies: Utilized in studies to understand the interaction of small molecules with biological targets.
Industry:
Agrochemicals: Used in the production of agrochemicals and other industrial chemicals.
Dyes and Pigments: Serves as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the methoxy and tert-butyl ester groups can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
tert-Butyl bromoacetate: Shares the tert-butyl ester and bromo groups but lacks the azetidine ring.
tert-Butyl carbamate: Contains a tert-butyl ester group and a carbamate group, differing in its functional groups and reactivity.
Uniqueness: tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions in synthetic and biological applications, making it a valuable compound in various fields.
特性
分子式 |
C11H20BrNO3 |
|---|---|
分子量 |
294.19 g/mol |
IUPAC名 |
tert-butyl 3-(2-bromoethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3 |
InChIキー |
UHTMEUKOGSWDHL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)

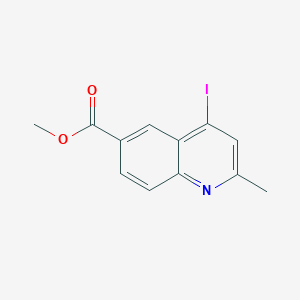
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
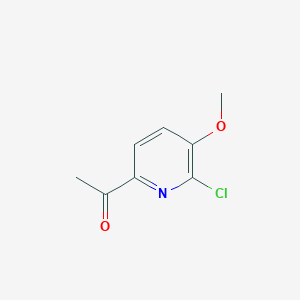
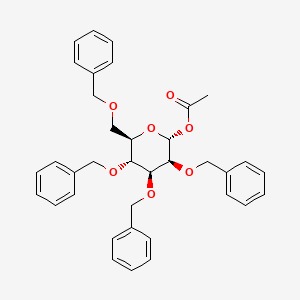
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
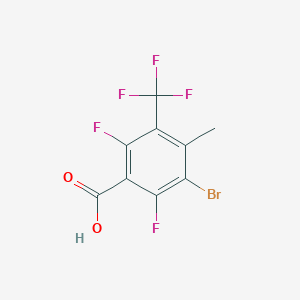
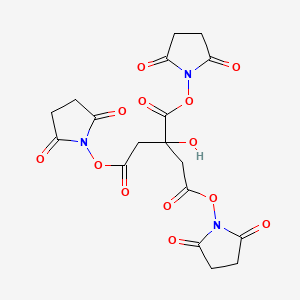

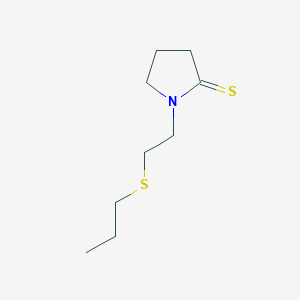
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
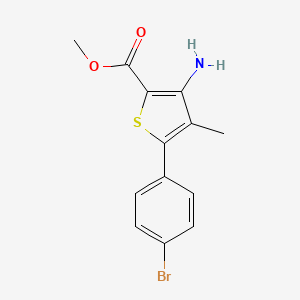
![2-(2-Aminobenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12860806.png)
